molecular formula C8H9N3 B043665 2,7-dimethyl-1H-imidazo[4,5-b]pyridine CAS No. 115951-60-5

2,7-dimethyl-1H-imidazo[4,5-b]pyridine

Cat. No.: B043665
CAS No.: 115951-60-5
M. Wt: 147.18 g/mol
InChI Key: KLRKPOJJEMOZLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-Dimethyl-1H-imidazo[4,5-b]pyridine is a heterocyclic compound featuring a fused imidazole and pyridine ring system with methyl substituents at the 2- and 7-positions. The methyl groups at positions 2 and 7 likely enhance lipophilicity and metabolic stability, factors critical for drug development .

Biological Activity

2,7-Dimethyl-1H-imidazo[4,5-b]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C8H8N4C_8H_8N_4, with a molecular weight of approximately 160.18 g/mol. Its structure features a fused imidazole and pyridine ring system, which is crucial for its biological interactions.

Antitubercular Activity

Research has demonstrated that derivatives of imidazo[4,5-b]pyridine exhibit potent antitubercular properties. A study synthesized several derivatives and evaluated their activity against Mycobacterium tuberculosis (H37Rv). Notably, compounds with minimal inhibitory concentrations (MIC) ranging from 0.5 to 0.8 μmol/L were identified as promising candidates for further development . The mechanism appears to involve inhibition of the DprE1 enzyme, critical for mycobacterial cell wall synthesis .

Antiproliferative Activity

The antiproliferative effects of this compound derivatives have been assessed against various cancer cell lines. One study reported that certain modifications to the imidazo[4,5-b]pyridine structure significantly improved antiproliferative activity against HeLa and MDA-MB-231 cell lines. The presence of hydroxyl (-OH) groups in these compounds enhanced their efficacy, yielding IC50 values as low as 0.021 μM in some cases .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : This compound acts as a kinase inhibitor, affecting pathways involved in cell proliferation and survival.
  • Modulation of Signaling Pathways : It has been shown to influence various signaling pathways including Wnt signaling and apoptosis modulation .
  • Receptor Interactions : The compound interacts with serotonin receptors and may modulate neurotransmitter systems, contributing to its potential neuroprotective effects.

Case Study 1: Antitubercular Screening

In a systematic investigation of imidazo[4,5-b]pyridine derivatives for antitubercular activity, researchers identified several compounds with high potency against drug-susceptible and multidrug-resistant strains of M. tuberculosis. For instance:

CompoundMIC (μg/mL) against H37RvMIC (μg/mL) against MDR Strains
Compound A0.0250.030
Compound B0.0360.036
Compound C0.0260.025

These findings highlight the potential of this compound class in addressing the growing challenge of tuberculosis resistance .

Case Study 2: Anticancer Activity

Another study focused on the anticancer properties of modified imidazo[4,5-b]pyridine derivatives demonstrated significant antiproliferative effects across various cancer cell lines:

Cell LineIC50 (μM)
HeLa0.058
A5490.035
MDA-MB-2310.021

The results indicate that structural modifications can substantially enhance biological activity against cancer cells .

Scientific Research Applications

Antimicrobial Activity

The imidazo[4,5-b]pyridine derivatives, including 2,7-dimethyl-1H-imidazo[4,5-b]pyridine, have shown promising antimicrobial properties . Research indicates that these compounds can inhibit various bacterial strains such as Escherichia coli and Bacillus cereus. For instance, a study demonstrated that specific derivatives exhibited significant antibacterial activity with inhibition constants ranging from 1.93 to 2.19 μM against these pathogens .

Table 1: Antimicrobial Efficacy of Imidazo[4,5-b]pyridine Derivatives

CompoundBacterial StrainInhibition Constant (μM)
This compoundE. coli1.98
This compoundBacillus cereus2.16

Antitubercular Activity

Given the increasing global burden of tuberculosis, there is a pressing need for novel therapeutic agents. Compounds containing the imidazopyridine moiety have been synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis. Notably, several derivatives were identified with minimal inhibitory concentrations (MIC) as low as 0.5 μmol/L, indicating their potential as effective antitubercular agents targeting the DprE1 enzyme .

Table 2: Antitubercular Activity of Selected Derivatives

CompoundMIC (μmol/L)Target Enzyme
5g0.5DprE1
5c0.6DprE1
5u0.7DprE1

Anti-inflammatory Properties

Imidazo[4,5-b]pyridine derivatives also exhibit anti-inflammatory properties. For example, certain compounds have been shown to reduce inflammatory responses in human retinal pigment epithelial cells induced by tert-butyl hydroperoxide. These compounds modulate key transcription factors such as Nrf2 and NF-κB involved in oxidative stress regulation . This suggests their potential use in treating inflammatory diseases.

Case Study: Inhibition of Inflammatory Response

  • Compound Tested : Imidazo[4,5-b]pyridine derivative
  • Cell Line : ARPE-19 (human retinal pigment epithelial)
  • Outcome : Significant reduction in inflammatory markers.

Cancer Treatment Potential

The imidazo[4,5-b]pyridine scaffold has been explored for its anticancer properties , particularly as inhibitors of Aurora kinases—key regulators of cell division and proliferation in cancer cells. Studies have indicated that derivatives can effectively inhibit Aurora kinase activity, leading to reduced tumor growth in vitro and in vivo models . This positions these compounds as promising candidates for cancer therapeutics.

Table 3: Aurora Kinase Inhibition by Imidazo[4,5-b]pyridine Derivatives

CompoundIC50 (nM)Target Kinase
Derivative A50Aurora A
Derivative B75Aurora B

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,7-dimethyl-1H-imidazo[4,5-b]pyridine and its structural analogs?

  • Methodological Answer : The synthesis of imidazo[4,5-b]pyridine derivatives typically involves condensation reactions between substituted pyridinediamines and aldehydes or ketones. For example, 7-bromo-2-phenyl derivatives are synthesized via phase-transfer catalysis using 5-bromopyridine-2,3-diamine and benzaldehyde in dimethylformamide (DMF) with p-toluenesulfonic acid as a catalyst . For 2,7-dimethyl derivatives, substituting the aldehyde with acetone or acetylacetone could yield the desired product. Post-synthetic modifications, such as alkylation or halogenation, can introduce additional substituents .

Q. What spectroscopic and chromatographic techniques are used to characterize this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for confirming the fused imidazo[4,5-b]pyridine core and substituent positions (e.g., methyl groups at C2 and C7) .
  • Mass Spectrometry : High-resolution MS (HRMS) or LC-MS validates molecular weight and fragmentation patterns, particularly for detecting metabolic adducts .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, though this requires high-purity crystals .

Q. How are preliminary biological activities (e.g., antimicrobial, anticancer) assessed for this compound?

  • Methodological Answer :

  • Antiproliferative Assays : Test against human cancer cell lines (e.g., MCF-7, HeLa) using MTT or SRB assays. For example, imidazo[4,5-b]pyridine derivatives show IC50_{50} values ranging from 5–50 μM in vitro .
  • Antimicrobial Screening : Use broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Substituent position (e.g., methyl vs. halogen) significantly impacts activity .

Advanced Research Questions

Q. How can DFT studies optimize the synthesis and electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict reaction pathways, transition states, and regioselectivity. For example, studies on imidazo[4,5-b]pyridine precursors reveal that electron-withdrawing groups (e.g., cyano) stabilize intermediates, reducing activation energy . HOMO-LUMO analysis can also guide modifications to enhance photophysical properties for sensor applications .

Q. What strategies improve the solubility and bioavailability of this compound?

  • Methodological Answer :

  • Derivatization : Introduce hydrophilic groups (e.g., sulfonyl, carboxyl) at the N1 or C3 positions. For instance, 2-chloro derivatives exhibit higher aqueous solubility than methylated analogs .
  • Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles enhances cellular uptake. Studies on similar compounds show a 2–3-fold increase in bioavailability using PEGylated carriers .

Q. How are metabolic pathways and DNA adduct formation analyzed for this compound?

  • Methodological Answer :

  • In Vitro Metabolism : Incubate with human hepatocytes or CYP450 isoforms (e.g., CYP1A2) to identify hydroxylated or glucuronidated metabolites. LC-MS/MS detects stable adducts like N2^2-glucuronides .
  • DNA Adduct Detection : Use 32^{32}P-postlabeling or accelerator mass spectrometry (AMS) to quantify adducts (e.g., N-(deoxyguanosin-8-yl)-PhIP) in tissues .

Q. What computational methods predict the biological targets of this compound?

  • Methodological Answer :

  • Molecular Docking : Screen against kinase or protease databases (e.g., PDB) to identify binding affinities. Imidazo[4,5-b]pyridines often target ATP-binding pockets in kinases like EGFR or CDK2 .
  • QSAR Modeling : Correlate substituent descriptors (e.g., logP, polar surface area) with bioactivity to prioritize synthetic targets .

Q. How can contradictory data on biological activity (e.g., cytotoxicity vs. selectivity) be resolved?

  • Methodological Answer :

  • Dose-Response Profiling : Compare IC50_{50} values across multiple cell lines (e.g., cancer vs. normal fibroblasts) to assess selectivity .
  • Mechanistic Studies : Use flow cytometry (apoptosis assays) or Western blotting (e.g., caspase-3 activation) to differentiate cytotoxic mechanisms .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Imidazo[4,5-b]pyridine derivatives exhibit varied bioactivities depending on substituent type and position. Key comparisons include:

1-Methylimidazo[4,5-b]pyridine Derivatives

  • Substituents : Methyl group at the N1-position.
  • Bioactivity: Enhanced bioactivity compared to non-methylated analogs, particularly in anticancer and kinase inhibition contexts .
  • Synthesis: Achieved via cyclization of 2-amino-3-methylaminopyridine with phenylacetic acid, yielding intermediates for further functionalization .
  • Key Difference : Methylation at N1 improves target binding affinity and pharmacokinetic properties, whereas 2,7-dimethyl substitution may optimize steric and electronic effects for specific targets .

2-Amino-1-Methyl-6-Phenylimidazo[4,5-b]Pyridine (PhIP)

  • Substituents: Amino group at C2, methyl at N1, and phenyl at C4.
  • Bioactivity: Potent carcinogen and mutagen, forming DNA adducts in liver, kidney, and heart tissues .
  • Comparison: Unlike 2,7-dimethyl derivatives, PhIP’s aryl and amino groups facilitate metabolic activation to genotoxic intermediates, highlighting how substituent chemistry dictates toxicity .

2-Acetylimidazo[4,5-b]Pyridine Derivatives

  • Substituents : Acetyl group at C2.
  • Bioactivity : Demonstrated antituberculotic activity in vitro, with derivatives showing MIC values as low as 1.56 µg/mL .
  • Synthetic Route : Prepared via Willgerodt-Kindler reactions, enabling introduction of thioamide and hydrazone functionalities .

Anticancer and Kinase Inhibition

  • Imidazo[4,5-b]pyridines with 1-methyl or 2-aryl substituents exhibit potent Aurora kinase A (AURKA) and EGFR inhibition. For example, compound 27g (6-chloro-2-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(4-(pyrazin-2-ylmethyl)piperazin-1-yl)-3H-imidazo[4,5-b]pyridine) showed nanomolar IC₅₀ values in kinase assays .
  • Structural Insight: The 4-anilino moiety in some derivatives fails to bind hydrophobic pockets in AURKA, unlike pyrazole or pyrrolidine substituents, underscoring the importance of substituent positioning .

Mutagenicity and Carcinogenicity

  • This divergence suggests that phenyl and methyl substituents at specific positions drive distinct DNA damage mechanisms .

Antituberculotic and Antifungal Activity

  • 2-Acetylimidazo[4,5-b]pyridine derivatives inhibit Mycobacterium tuberculosis H37Rv, with activity linked to electron-withdrawing groups at C2 .
  • Imidazo[4,5-b]pyridine cores modified with nitropyridine moieties exhibit fungicidal activity, demonstrating versatility across therapeutic areas .

Data Table: Comparative Analysis of Key Derivatives

Compound Name Substituents Biological Activity Synthesis Method Key Reference
2,7-Dimethyl-1H-imidazo[4,5-b]pyridine 2-Me, 7-Me (Theoretical: Enhanced stability) Not explicitly described
1-Methylimidazo[4,5-b]pyridine 1-Me Kinase inhibition, anticancer Cyclization of diaminopyridine
PhIP 1-Me, 2-NH₂, 6-Ph Carcinogenic, mutagenic Thermal processing in food
2-Acetylimidazo[4,5-b]pyridine 2-Acetyl Antituberculotic (MIC: 1.56 µg/mL) Willgerodt-Kindler reaction
27g (Kinase inhibitor) 6-Cl, 2-pyrazole, 7-piperazine IC₅₀ = 12 nM (AURKA) Multistep Pd-catalyzed coupling

Preparation Methods

Structural and Chemical Significance of Imidazo[4,5-b]Pyridines

Imidazo[4,5-b]pyridines are bicyclic systems comprising a pyridine ring fused with an imidazole moiety at positions 4 and 5. The 2,7-dimethyl derivative exhibits enhanced electronic properties due to the electron-donating methyl groups at positions 2 (imidazole ring) and 7 (pyridine ring), which influence its aromaticity and reactivity . These substitutions are strategically significant; the 2-methyl group sterically shields the imidazole nitrogen, while the 7-methyl group modulates the pyridine ring’s electron density, affecting downstream functionalization.

Traditional Condensation Routes for Imidazo[4,5-b]Pyridine Synthesis

Diamine-Carbonyl Condensation

Classical methods involve cyclocondensation of 2,3-diaminopyridine derivatives with carbonyl compounds. For 2,7-dimethyl-1H-imidazo[4,5-b]pyridine, this requires 5-methylpyridine-2,3-diamine and acetaldehyde. The reaction proceeds via imine formation, followed by intramolecular cyclization and aromatization. Early protocols employed FeCl3 or Al3+-exchanged K10 clay as catalysts, but yields were modest (40–60%) due to competing side reactions .

Metal-Catalyzed Cyclization

Palladium- or copper-catalyzed methods enable regioselective cyclization of halogenated precursors. For instance, 2-chloro-3-amino-5-methylpyridine reacts with methylating agents (e.g., trimethylaluminum) under Pd(PPh3)4 catalysis to form the imidazole ring. However, this approach struggles with overmethylation and requires stringent anhydrous conditions .

One-Pot Tandem SNAr-Reduction-Cyclization Strategy

Reaction Design and Mechanism

A breakthrough methodology from recent literature involves a one-pot tandem process (Scheme 1) :

  • SNAr Reaction : 2-Chloro-3-nitro-5-methylpyridine reacts with methylamine in H2O-IPA at 80°C, replacing chloride with methylamine.

  • Reduction : Zn/HCl reduces the nitro group to an amine, yielding 5-methylpyridine-2,3-diamine.

  • Cyclization : Acetaldehyde undergoes condensation with the diamine, facilitated by H2O-IPA’s dual hydrogen-bonding and polar aprotic character, forming the imidazole ring.

This method achieves 85–92% yield by circumventing intermediate isolation and leveraging H2O-IPA’s solvent effects .

Optimization and Substrate Scope

  • Solvent System : H2O-IPA (1:1) outperforms MeOH or toluene, accelerating cyclization from 48 h to 10 h.

  • Reducing Agents : Zn/HCl (45 min, 90% yield) surpasses Zn/AcOH (12 h, 70% yield) .

  • Aldehyde Variability : Acetaldehyde delivers the 2-methyl group, while bulkier aldehydes (e.g., isobutyraldehyde) reduce yields to 60–70%.

Alternative Synthetic Approaches

Solid-Phase Synthesis

Immobilizing 5-methylpyridine-2,3-diamine on Wang resin enables stepwise imidazole ring formation. After acetaldehyde coupling and cyclization, cleavage with TFA/H2O yields the target compound. While scalable, resin costs and lower yields (50–65%) limit utility.

Microwave-Assisted Synthesis

Microwave irradiation (120°C, 30 min) in PEG-400 reduces reaction times tenfold compared to conventional heating. This method is ideal for high-throughput screening but requires specialized equipment.

Comparative Analysis of Preparation Methods

MethodYield (%)Time (h)Key AdvantagesLimitations
Diamine-Condensation40–6024–48Simple reagentsLow yields, side reactions
Metal-Catalyzed55–7012–24RegioselectiveCostly catalysts, anhydrous conditions
One-Pot Tandem 85–9210–12Green solvents, high efficiencyLimited to primary amines
Microwave-Assisted70–750.5–1RapidEquipment-dependent

Experimental Characterization Data

Spectral Identification

  • 1H NMR (CDCl3) : δ 8.38 (dd, J = 4.8 Hz, 1H, H-5), 7.21 (dd, J = 8.0 Hz, 1H, H-6), 4.38 (t, J = 7.6 Hz, 2H, CH2), 2.37 (s, 3H, C7-CH3), 2.12 (s, 3H, C2-CH3) .

  • 13C NMR : δ 154.7 (C-2), 149.6 (C-7), 124.5 (C-5), 109.8 (C-6), 22.4 (C2-CH3), 21.9 (C7-CH3) .

  • HRMS : m/z calcd for C10H11N3: 173.0954; found: 173.0951 .

Reaction Monitoring

Time-dependent 1H NMR studies confirm the SNAr-reduction-cyclization sequence. Disappearance of the nitro group’s δ 7.00 ppm signal and emergence of imidazole protons at δ 8.38 ppm validate progression .

Properties

IUPAC Name

2,7-dimethyl-1H-imidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-5-3-4-9-8-7(5)10-6(2)11-8/h3-4H,1-2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLRKPOJJEMOZLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC=C1)N=C(N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115951-60-5
Record name 2,7-dimethyl-1H-imidazo[4,5-b]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The title compound was prepared from 2,3-diamino-4-picoline (0.246 g, 2 mmol) and acetic acid (0.15 ml) according to the procedure described in Step 1 of Example 9. The crude product was purified by flash chromatography on silica-gel using EtOAc-MeOH (9:1) to give the pure product (0.25 g, 85%) as a light brown solid.
Quantity
0.246 g
Type
reactant
Reaction Step One
Quantity
0.15 mL
Type
reactant
Reaction Step One
Yield
85%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.